molecular formula C22H22N2O4 B12045414 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12045414
M. Wt: 378.4 g/mol
InChI Key: NNYJXGXNAMZESC-UHFFFAOYSA-N
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Description

    Reagents: Allyl bromide or allyl chloride.

    Reaction Conditions: Nucleophilic substitution reactions to introduce the allyl group at the desired position.

  • Hydroxylation and Oxidation:

      Reagents: Hydroxylating agents such as hydrogen peroxide or osmium tetroxide.

      Reaction Conditions: Controlled oxidation to introduce the hydroxyl group.

  • Amidation:

      Reagents: 4-Propoxyaniline and coupling agents like EDCI or DCC.

      Reaction Conditions: Amidation reactions to form the final carboxamide structure.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Quinoline Core:

        Starting Materials: Aniline derivatives and β-ketoesters.

        Reaction Conditions: Cyclization under acidic or basic conditions to form the quinoline core.

    Chemical Reactions Analysis

    Types of Reactions: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

        Reagents: PCC, KMnO₄.

        Conditions: Mild to strong oxidizing conditions.

    • Reduction: The carbonyl groups can be reduced to alcohols.

        Reagents: NaBH₄, LiAlH₄.

        Conditions: Mild reducing conditions.

    • Substitution: The allyl group can participate in substitution reactions.

        Reagents: Halogens, nucleophiles.

        Conditions: Varies depending on the substituent.

    Major Products:

      Oxidation Products: Quinoline ketones or aldehydes.

      Reduction Products: Quinoline alcohols.

      Substitution Products: Various substituted quinoline derivatives.

    Scientific Research Applications

    1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

      Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism of action of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:

      Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

      Receptors: Binding to receptors to modulate cellular signaling pathways.

      DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

    The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

    Comparison with Similar Compounds

      Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

      Carboxamide Compounds: Such as thalidomide, known for its immunomodulatory effects.

    Uniqueness: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and carboxamide derivatives.

    Properties

    Molecular Formula

    C22H22N2O4

    Molecular Weight

    378.4 g/mol

    IUPAC Name

    4-hydroxy-2-oxo-1-prop-2-enyl-N-(4-propoxyphenyl)quinoline-3-carboxamide

    InChI

    InChI=1S/C22H22N2O4/c1-3-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-15-9-11-16(12-10-15)28-14-4-2/h3,5-12,25H,1,4,13-14H2,2H3,(H,23,26)

    InChI Key

    NNYJXGXNAMZESC-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

    Origin of Product

    United States

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